molecular formula C11H13BrN2O2S B14912963 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one

Cat. No.: B14912963
M. Wt: 317.20 g/mol
InChI Key: ULYRVJVZCRMQAS-UHFFFAOYSA-N
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Description

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is a chemical compound that features a piperazine ring substituted with a 5-bromothiophene-2-carbonyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one typically involves the reaction of 5-bromothiophene-2-carboxylic acid with piperazine under specific conditions. The carboxylic acid is first converted to its acyl chloride derivative using reagents such as thionyl chloride or oxalyl chloride. This acyl chloride is then reacted with piperazine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at controlled temperatures to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Uniqueness: 1-(4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl)ethan-1-one is unique due to the presence of the bromothiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other piperazine derivatives .

Properties

Molecular Formula

C11H13BrN2O2S

Molecular Weight

317.20 g/mol

IUPAC Name

1-[4-(5-bromothiophene-2-carbonyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C11H13BrN2O2S/c1-8(15)13-4-6-14(7-5-13)11(16)9-2-3-10(12)17-9/h2-3H,4-7H2,1H3

InChI Key

ULYRVJVZCRMQAS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=CC=C(S2)Br

Origin of Product

United States

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